3-(2,4-Difluorophenoxy)propanoic acid chemical properties
3-(2,4-Difluorophenoxy)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(2,4-Difluorophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3-(2,4-Difluorophenoxy)propanoic acid. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights, focusing on the causality behind experimental methodologies. The inclusion of detailed protocols, data summaries, and visual diagrams aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.
Introduction and Molecular Overview
3-(2,4-Difluorophenoxy)propanoic acid, a member of the aryl propionic acid family, is a significant building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a difluorinated aromatic ring with a flexible propanoic acid sidechain, confers unique physicochemical properties that are advantageous for developing active pharmaceutical ingredients (APIs). The two fluorine atoms on the phenyl ring are critical electron-withdrawing groups that enhance metabolic stability and modify the acidity and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[1] This guide delves into the core chemical attributes of this compound, providing a foundational resource for its application in research and development.
Chemical Structure and Nomenclature
The fundamental structure consists of a 2,4-difluorophenol moiety linked via an ether bond to the third carbon of a propanoic acid chain.
Caption: Chemical structure of 3-(2,4-Difluorophenoxy)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility assessments and reaction condition selection.
| Property | Value | Source |
| CAS Number | 777-28-6 | [3][4] |
| Molecular Formula | C₉H₈F₂O₃ | [3][4][5] |
| Molecular Weight | 202.15 g/mol | [3][4] |
| Appearance | White Powder / Crystalline Solid | [6] |
| Melting Point | 115.0 to 119.0 °C | [7] |
| Boiling Point (Predicted) | 366.7 ± 32.0 °C | [7] |
| pKa (Predicted) | 4.10 ± 0.10 | [8] |
| XLogP (Predicted) | 1.6 | [5] |
| InChIKey | KELQPDLVHXMGBI-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for synthesizing 3-(2,4-Difluorophenoxy)propanoic acid is the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[9][10]
The Williamson Ether Synthesis: A Strategic Approach
This synthesis involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[9][11] The choice of reactants is strategic: using the phenoxide as the nucleophile and a halo-propanoic acid derivative as the electrophile is optimal. The reverse approach (a difluorophenoxy anion attacking a carbon with a leaving group) is not feasible.
Expertise & Experience: The SN2 mechanism necessitates an unhindered electrophile.[10] A primary alkyl halide, such as 3-bromopropanoic acid or 3-chloropropanoic acid, is ideal. The phenoxide, while a strong nucleophile, attacks the primary carbon, leading to high yields with minimal side reactions like elimination.[9]
Caption: Workflow for the Williamson ether synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding correctly.
Materials:
-
2,4-Difluorophenol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[12]
-
3-Chloropropanoic Acid
-
Hydrochloric Acid (HCl), concentrated[12]
-
Diethyl ether for extraction[13]
Step-by-Step Methodology:
-
Phenoxide Formation: Dissolve 1 equivalent of 2,4-difluorophenol and ~2.2 equivalents of NaOH in water in a round-bottom flask.[12][13]
-
Causality: A strong base is required to fully deprotonate the phenol (pKa ~9-10), forming the highly nucleophilic phenoxide ion. An excess of base ensures this equilibrium lies far to the right and neutralizes the incoming chloroacetic acid.[13]
-
-
Addition of Electrophile: To the solution, add 1.1 equivalents of 3-chloropropanoic acid.[13]
-
Trustworthiness Check: The solution may warm slightly upon addition. The mixture should be homogeneous.
-
-
Reaction Driving: Fit the flask with a reflux condenser and heat the mixture to a gentle boil (90-100°C) for 60-90 minutes.[12][13]
-
Causality: Heating provides the necessary activation energy for the SN2 reaction, increasing the rate of collision between the nucleophile and electrophile to ensure a reasonable reaction time.[9]
-
-
Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature, then further in an ice bath.[12] Slowly add concentrated HCl dropwise until the solution is acidic (test with pH paper).[12][13]
-
Trustworthiness Check: A white precipitate of the product, 3-(2,4-Difluorophenoxy)propanoic acid, should form as it is less soluble in acidic aqueous media than its sodium salt.
-
-
Isolation and Purification:
-
Option A (Filtration): If a clean, solid precipitate forms, it can be collected by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.[13]
-
Option B (Extraction): Transfer the acidic mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[13]
-
-
Recrystallization: For highest purity, recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture.[13]
-
Causality: Recrystallization exploits differences in solubility between the desired product and impurities at different temperatures, yielding highly pure crystalline material.
-
Chemical Reactivity and Potential Transformations
The molecule possesses two primary sites of reactivity: the carboxylic acid group and the difluorinated aromatic ring.
Caption: Reactivity map showing potential transformations.
Reactions of the Carboxylic Acid Group
-
Salt Formation: As a typical carboxylic acid, it readily reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts. This is a fundamental step in many purification and formulation processes.
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) yields the corresponding ester. This is a common derivatization to modify solubility or to protect the acid group during other transformations.
-
Amidation: The carboxylic acid can be converted to an amide by reacting with an amine in the presence of a coupling agent (e.g., DCC, EDC). This reaction is central to the synthesis of many pharmaceutical compounds.
Reactions Involving the Aromatic Ring and Ether Linkage
-
Intramolecular Cyclization: Under strongly acidic and dehydrating conditions, such as treatment with concentrated sulfuric acid or polyphosphoric acid, the molecule can undergo intramolecular Friedel-Crafts acylation.[14][15] The carboxylic acid acylates the electron-rich phenyl ring to form a chromanone derivative, a key intermediate in various syntheses.[14][15]
-
Hydrolytic Stability: The ether linkage is generally stable under neutral conditions. However, prolonged exposure to strong acidic or alkaline media at elevated temperatures can lead to slow hydrolysis.[16]
Spectroscopic and Analytical Characterization
Proper characterization is paramount to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the ~6.8-7.2 ppm region), the methylene protons adjacent to the oxygen (-OCH₂-, triplet ~4.2 ppm), the methylene protons adjacent to the carbonyl (-CH₂COO-, triplet ~2.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), aromatic carbons (with characteristic C-F splitting), and the two aliphatic carbons. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O-C ether stretches (~1200-1300 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹).[17] |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z 202.04. Predicted adducts like [M+H]⁺ at 203.05 and [M-H]⁻ at 201.03 would be observed depending on the ionization method.[5] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is synthesized from safety data sheets (SDS).
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[3]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
Conclusion
3-(2,4-Difluorophenoxy)propanoic acid is a versatile chemical intermediate whose properties are dictated by the interplay between its difluorinated aromatic system and its carboxylic acid functionality. A thorough understanding of its synthesis via the Williamson ether reaction, its predictable reactivity, and its analytical signatures is crucial for its effective use. By applying the principles and protocols outlined in this guide, researchers and scientists can confidently handle, synthesize, and derivatize this compound to advance their projects in drug discovery and materials science.
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3-(3,5-DIFLUOROPHENOXY)-PROPANOIC ACID. (n.d.). Chongqing Chemdad Co. Retrieved January 12, 2026, from [Link]
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Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. (2002). Journal of the Chemical Society of Pakistan. Retrieved January 12, 2026, from [Link]
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Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024, December 11). Dove Press. Retrieved January 12, 2026, from [Link]
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